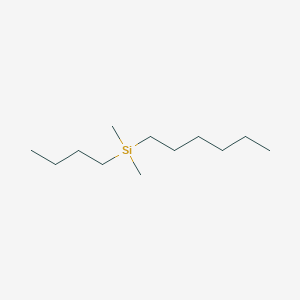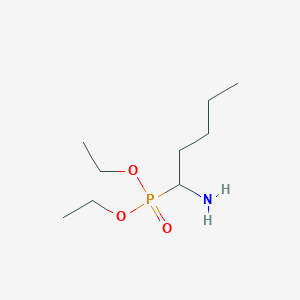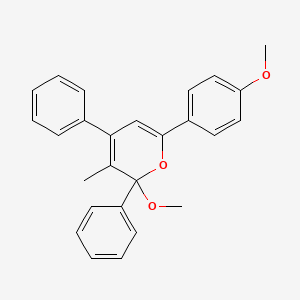
Centbucridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Centbucridine hydrochloride is a quinolone derivative developed by the Central Drug Research Institute (CDRI) in Lucknow, India, in 1982.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Centbucridine hydrochloride involves the reaction of 4-N-butylamino-1,2,3,4-tetrahydroacridene with hydrochloric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Centbucridine hydrochloride primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Centbucridine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Centbucridine hydrochloride exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized anesthesia. Additionally, its anti-histaminic properties contribute to its effectiveness in reducing allergic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lignocaine (Lidocaine) Hydrochloride: Another widely used local anesthetic with a similar mechanism of action.
Articaine: Known for its rapid onset and short duration of action.
Ropivacaine: Preferred for its long-lasting effects and lower toxicity.
Uniqueness of Centbucridine Hydrochloride
This compound stands out due to its inherent vasoconstrictive and anti-histaminic properties, which reduce the need for additional vasoconstrictors like adrenaline. This makes it a safer alternative for patients with cardiovascular conditions .
Eigenschaften
| 76958-83-3 | |
Molekularformel |
C17H23ClN2 |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
N-butyl-1,2,3,4-tetrahydroacridin-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-2-3-11-18-16-9-6-10-17-14(16)12-13-7-4-5-8-15(13)19-17;/h4-5,7-8,12,16,18H,2-3,6,9-11H2,1H3;1H |
InChI-Schlüssel |
RPMJPANFKPDXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1CCCC2=NC3=CC=CC=C3C=C12.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)



